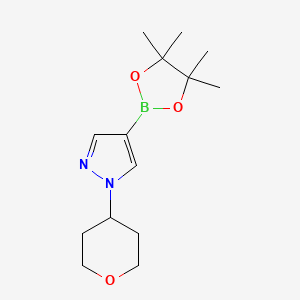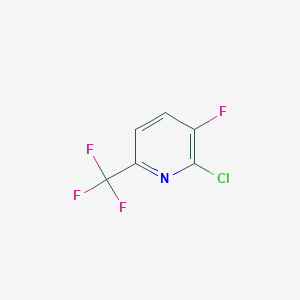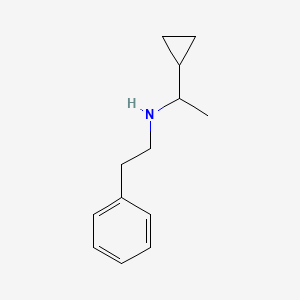
(1-Cyclopropylethyl)(2-phenylethyl)amine
説明
科学的研究の応用
1. Organic Synthesis and Catalysis
The cyclopalladated compounds derived from (1-Cyclopropylethyl)(2-phenylethyl)amine are involved in synthesis and reactivity toward carbon monoxide, leading to the formation of significant organic compounds such as methyl 2-formylbenzoate and isoindolin-1-one derivatives. These compounds are crucial in organic synthesis and catalysis processes (Albert et al., 2007).
2. Enzyme Inhibition Studies
N-phenyl-N-(1-cyclopropylethyl)nicotinamide and its possible metabolites, including the hydrochlorides of (1-Cyclopropylethyl)amine, exhibit the ability to reduce the activity of main ethanol oxidation enzymes in vitro. These findings are instrumental in understanding enzyme inhibition mechanisms and may contribute to the development of potential antialcohol sensitizing drugs (Кислова, 2020).
3. Molecular Binding and Drug Delivery
The interaction of 2-phenylethylamine with β-cyclodextrin, which acts as an encapsulator, can enhance the stability and targeted transport of the amine, preventing its premature degradation. This binding mechanism is pivotal in drug delivery systems to improve the therapeutic efficacy and stability of drugs (ChemChemTech, 2023).
4. Polymer Science
In polymer science, the interaction of cyclodextrin derivatives with this compound leads to the formation of stimuli-responsive helical poly(phenylacetylene)s. These polymers can exhibit unique enantioselective gelation in response to the chirality of chiral amines and form hierarchical superstructured helical assemblies, which are crucial for advanced materials and nanotechnology applications (Maeda et al., 2011).
5. Synthesis of Aminocycloalkanes
The synthesis of amine-substituted cyclobutanes and cyclopropanes, which are important substructures in biologically active compounds, utilizes the this compound in CuH-catalyzed hydroamination. These reactions are significant for producing polysubstituted aminocyclobutanes and aminocyclopropanes in a highly diastereo- and enantioselective manner, contributing to the field of medicinal chemistry and drug synthesis (Feng et al., 2020).
作用機序
As a selective AMPA receptor modulator, “(1-Cyclopropylethyl)(2-phenylethyl)amine” modulates the activity of the AMPA receptor, which is one of the major types of ionotropic receptors.
Safety and Hazards
特性
IUPAC Name |
1-cyclopropyl-N-(2-phenylethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11(13-7-8-13)14-10-9-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVREMATUPQPMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


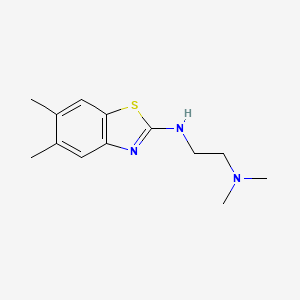

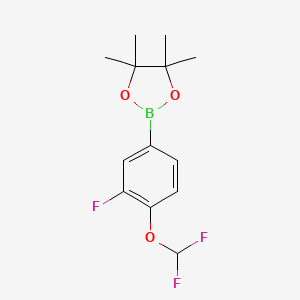
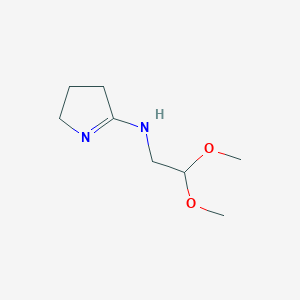
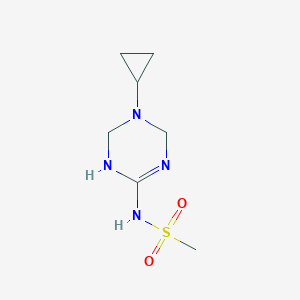
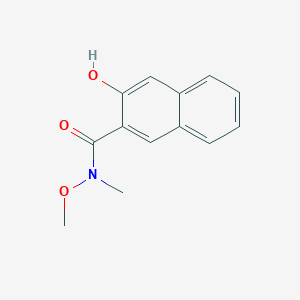

![N-(3-(1H-imidazol-1-yl)propyl)-6-chloro-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1420056.png)

![[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride](/img/structure/B1420059.png)

